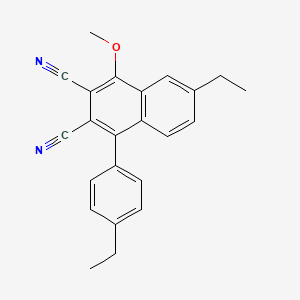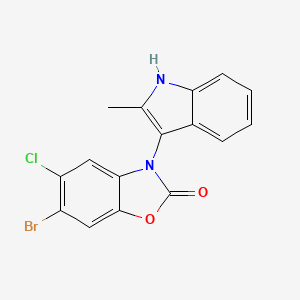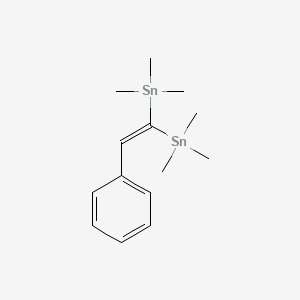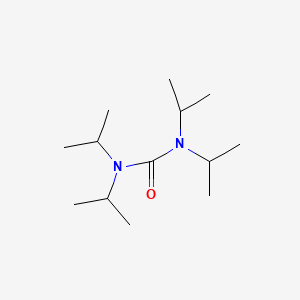![molecular formula C15H16N2O2 B14430198 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone CAS No. 80916-29-6](/img/structure/B14430198.png)
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is an organic compound characterized by the presence of a diazo group and a methoxyphenyl-substituted cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone typically involves the reaction of a suitable precursor with a diazo transfer reagent. One common method involves the use of p-toluenesulfonyl azide as the diazo transfer reagent. The reaction is carried out under basic conditions, often using potassium ethoxide or triethylamine in ethanol as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diazo group to an amine or other functional groups.
Substitution: The diazo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cycloaddition products and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone involves the formation of reactive intermediates, such as carbenes or ketenes, upon activation. These intermediates can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
2-Diazo-1,3-indanedione: Another diazo compound with similar reactivity but different structural features.
2-Diazo-1-(4-hydroxyphenyl)ethanone: A compound with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both a diazo group and a methoxyphenyl-substituted cyclohexene ring
Properties
CAS No. |
80916-29-6 |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(18)10-17-16/h2,6-10,13H,3-5H2,1H3 |
InChI Key |
SKCBXKWNFCKFCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCC(CC2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
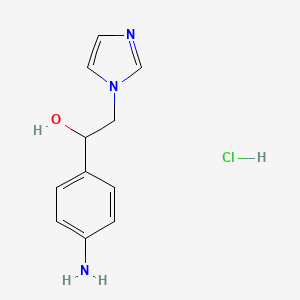
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)
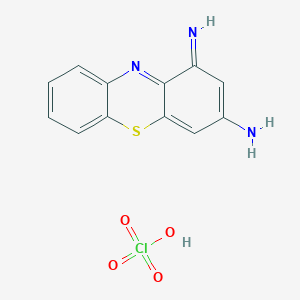

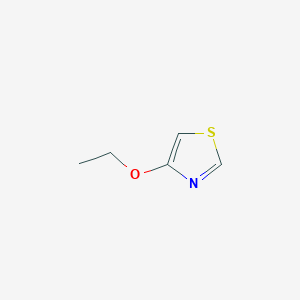
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

